3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
Description
Properties
IUPAC Name |
3-pyrazol-1-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-13-10-17-18(23(3)28(26,27)22(17)2)12-16(13)21-19(25)14-6-4-7-15(11-14)24-9-5-8-20-24/h4-12H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVMJNWVCWBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)N4C=CC=N4)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide , with a complex structure featuring pyrazole and benzo[c][1,2,5]thiadiazole moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 417.5 g/mol. Its structure includes a pyrazole ring and a thiadiazole derivative, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that derivatives of pyrazole and thiadiazole exhibit significant antitumor properties. A study highlighted that modifications in the structure of similar compounds can enhance their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation . The specific compound may share this mechanism due to its structural similarities.
Antiviral Activity
Pyrazole derivatives have also been noted for their antiviral properties. Compounds with similar frameworks have shown effectiveness against various viral infections by disrupting viral replication processes . The potential for the compound to act against viral pathogens warrants further investigation.
Anti-inflammatory Effects
The compound's structural components suggest possible anti-inflammatory effects. Pyrazole derivatives are frequently studied for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound likely involves:
- Inhibition of Enzymatic Pathways : Similar compounds often inhibit key enzymes involved in tumor progression and viral replication.
- Interaction with Cellular Targets : The compound may interact with cellular proteins or nucleic acids, altering their function and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole and thiadiazole derivatives:
These findings highlight the need for further research into the specific mechanisms and therapeutic applications of the compound.
Comparison with Similar Compounds
Structural and Functional Insights
- Electron-Withdrawing vs. In contrast, the trifluoromethoxy group in ’s analog is strongly electron-withdrawing, which may alter charge distribution and receptor affinity . The trifluoromethyl group in ’s compound further enhances electronegativity, possibly increasing resistance to oxidative metabolism .
Solubility and Lipophilicity :
- ’s fluorobenzothiazole lacks such substituents, possibly enabling tighter binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
